molecular formula C14H18N2O2S2 B3175357 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine CAS No. 956576-78-6

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine

Cat. No. B3175357
CAS RN: 956576-78-6
M. Wt: 310.4 g/mol
InChI Key: BBEKMHRPEGEBBA-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine is a chemical compound used in proteomics research . It has a molecular formula of C14H18N2O2S2 and a molecular weight of 310.43 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. It also contains an isothiocyanate group and a phenylsulfonyl group .

Scientific Research Applications

  • Anticancer Agents

    • Piperidine derivatives have been evaluated as potential anticancer agents. For instance, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, including compounds with structural similarities to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have shown promise as anticancer agents in studies (Rehman et al., 2018).
  • Antibacterial Agents

    • Some piperidine derivatives have been synthesized to evaluate their antibacterial potentials. These include acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which may have structural similarities to the compound (Iqbal et al., 2017).
  • Antioxidant and Anticholinesterase Activity

    • Sulfonyl hydrazone scaffold and piperidine rings, similar in structure to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have been synthesized and evaluated for antioxidant capacity and anticholinesterase activity. These compounds have shown potential in various antioxidant assays (Karaman et al., 2016).
  • α-Glucosidase Inhibitory Activity

    • Hydrazone derivatives of ethyl isonipecotate, which bear structural resemblance to 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine, have been explored for their antibacterial and α-glucosidase inhibitory activities, indicating potential utility in treating type-2 diabetes (Munir et al., 2017).
  • Serotonin Receptor Antagonists

    • Piperidine derivatives, specifically 4-(phenylsulfonyl)piperidines, have been identified as high-affinity, selective 5-HT(2A) receptor antagonists. These compounds have potential applications in treating CNS disorders (Fletcher et al., 2002).
  • Antimicrobial Agents for Plant Pathogens

    • Piperidine derivatives have been synthesized and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants, indicating potential agricultural applications (Vinaya et al., 2009).

properties

IUPAC Name

2-ethyl-1-(4-isothiocyanatophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S2/c1-2-13-5-3-4-10-16(13)20(17,18)14-8-6-12(7-9-14)15-11-19/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEKMHRPEGEBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601207930
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956576-78-6
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601207930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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